

Introduction: The Molecular Bridge for Functional Surfaces

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **11-Triethoxysilylundecanal**

Cat. No.: **B037766**

[Get Quote](#)

In the realms of materials science, diagnostics, and drug development, the interface between inorganic substrates and biological molecules is a critical landscape. Success in applications ranging from biosensors to targeted drug delivery hinges on the ability to stably and specifically anchor delicate biomolecules onto solid supports. **11-Triethoxysilylundecanal** emerges as a pivotal tool in this endeavor. It is a heterobifunctional linker molecule, meticulously designed with two distinct reactive termini separated by a long eleven-carbon aliphatic chain.

At one end, the triethoxysilyl group serves as a robust anchor to hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides. At the other, the terminal aldehyde group provides a versatile handle for the covalent immobilization of proteins, antibodies, and other amine-containing ligands. This guide, intended for researchers and drug development professionals, elucidates the core chemistry, practical application, and scientific rationale behind the use of **11-Triethoxysilylundecanal** as a fundamental component in the construction of advanced functional materials.

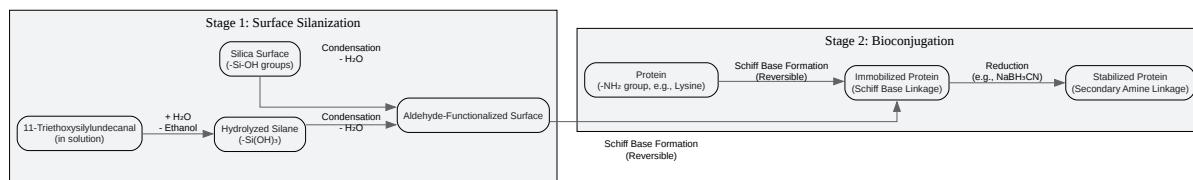
Core Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the foundation of reliable and safe experimentation. The key data for **11-Triethoxysilylundecanal** are summarized below.

Property	Value	Reference(s)
IUPAC Name	11-triethoxysilylundecanal	[1]
Synonyms	Undecanal, 11-(triethoxysilyl)-	[1]
CAS Number	116047-42-8	[1]
Molecular Formula	C ₁₇ H ₃₆ O ₄ Si	[1]
Molecular Weight	332.55 g/mol	[1]
Physical Form	Liquid	
Purity	Typically ≥95% (Technical Grade)	
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1]
Storage Conditions	Store under inert atmosphere, preferably in a freezer (-20°C)	

The Chemistry of a Dual-Action Linker: Mechanism of Surface Functionalization

The utility of **11-Triethoxysilylundecanal** stems from the orthogonal reactivity of its two functional ends. This dual nature allows for a sequential, two-stage process: first, the modification of the inorganic substrate, and second, the bioconjugation of the target molecule.


Stage 1: Silanization of the Inorganic Surface

The triethoxysilyl moiety is the surface-binding domain. Its activation and coupling mechanism is a well-established condensation reaction.

- Hydrolysis: In the presence of trace surface or atmospheric water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). This reaction releases ethanol as a byproduct.

- Condensation: These newly formed silanols on the linker molecule condense with the native hydroxyl groups (e.g., Si-OH) present on the surface of substrates like silica or glass. This forms highly stable and covalent siloxane bonds (Si-O-Si), effectively tethering the linker to the surface.
- Polymerization (Optional): Adjacent hydrolyzed silanes on the surface can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability of the monolayer.

The long undecyl (C11) spacer is critical; it projects the aldehyde functionality away from the substrate surface, minimizing steric hindrance and making it readily accessible for subsequent reactions.

[Click to download full resolution via product page](#)

Caption: Workflow for surface functionalization and bioconjugation.

Stage 2: Immobilization of Biomolecules via the Aldehyde Terminus

The aldehyde group is a classic electrophile for reacting with primary amines, which are abundantly available in the lysine residues on the surface of most proteins.

- Schiff Base Formation: The primary amine of a protein performs a nucleophilic attack on the aldehyde's carbonyl carbon. This forms an imine, commonly known as a Schiff base. This

reaction is reversible and pH-dependent.[\[2\]](#)

- Reductive Amination: To create a stable, permanent bond, the Schiff base is typically reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH_3CN).[\[2\]](#) This agent is selective for the imine and will not reduce the aldehyde or other functional groups on the protein, ensuring a clean and stable linkage.

Representative Synthesis Protocol: Hydrosilylation

11-Triethoxysilylundecanal is typically synthesized via the platinum-catalyzed hydrosilylation of 10-undecenal. This reaction creates a stable silicon-carbon bond at the terminal position of the alkene.

Materials:

- 10-Undecenal (1.0 eq)
- Triethoxysilane (1.1 eq)
- Karstedt's catalyst (or other platinum catalyst, ~10-20 ppm)
- Anhydrous Toluene
- Inert atmosphere setup (Argon or Nitrogen)

Procedure:

- Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
- Reagent Charging: Charge the flask with 10-undecenal and anhydrous toluene.
- Catalyst Addition: Add the platinum catalyst to the stirred solution.
- Hydrosilylation: Add triethoxysilane dropwise via the dropping funnel to the reaction mixture. The reaction is often mildly exothermic.

- Reaction: Gently heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by FT-IR (disappearance of the Si-H stretch at ~2160 cm⁻¹) or ¹H NMR.
- Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short plug of silica gel or by treatment with activated carbon. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield **11-Triethoxysilylundecanal** as a clear liquid.

Application Protocol: Covalent Immobilization of Protein to a Silica Surface

This protocol provides a field-proven workflow for functionalizing a silica substrate (e.g., a glass slide, silicon wafer, or silica nanoparticles) and subsequently immobilizing a protein.

Materials:

- Silica substrate (e.g., glass microscope slides)
- Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
- Anhydrous Toluene
- 1-5% (v/v) solution of **11-Triethoxysilylundecanal** in anhydrous toluene
- Protein solution (e.g., 1 mg/mL in PBS, pH 7.4)
- Sodium cyanoborohydride (NaBH₃CN)
- Ethanol, Deionized Water
- Phosphate Buffered Saline (PBS)

Procedure:

Part 1: Substrate Cleaning and Activation

- Place silica substrates in a glass container.

- Carefully add Piranha solution to fully submerge the substrates. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use a fume hood and appropriate personal protective equipment).
- Allow substrates to react for 30-60 minutes to clean and generate surface hydroxyl groups.
- Carefully decant the Piranha solution into a designated waste container.
- Rinse the substrates extensively with deionized water, followed by ethanol, and dry under a stream of nitrogen.

Part 2: Surface Silanization with **11-Triethoxysilylundecanol** 6. Immediately place the activated, dry substrates into the 1-5% **11-Triethoxysilylundecanol**/toluene solution. 7. Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C under an inert atmosphere to form the aldehyde-terminated monolayer. 8. Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane. 9. Rinse with ethanol and dry under nitrogen. The surface is now functionalized and ready for protein immobilization.

Part 3: Protein Immobilization and Stabilization 10. Prepare the protein solution in PBS. For sensitive proteins, a humidity chamber can be used to prevent dehydration. 11. Cover the functionalized surface with the protein solution and incubate for 1-2 hours at room temperature. This allows for the formation of the Schiff base.^[3] 12. Prepare a fresh solution of sodium cyanoborohydride in PBS (e.g., 50 mM). 13. Gently rinse the surface with PBS to remove loosely adsorbed protein. 14. Immediately immerse the substrate in the sodium cyanoborohydride solution and incubate for 30-60 minutes to reduce the Schiff base to a stable secondary amine.^[2] 15. Rinse the surface thoroughly with PBS and deionized water. 16. Dry the surface under a stream of nitrogen. The protein is now covalently and stably immobilized.

Caption: Experimental workflow for protein immobilization.

Relevance in Research and Drug Development

The ability to create stable, biologically active surfaces is paramount for many advanced applications. **11-Triethoxysilylundecanol** serves as a foundational tool in these areas:

- Diagnostic Biosensors and Protein Arrays: The molecule is used to immobilize capture antibodies or enzymes onto the surface of silicon, glass, or gold-coated chips.[2] The specific binding of a target analyte can then be detected via fluorescence, electrochemical signals, or other methods.
- Functionalization of Nanoparticles: Silica nanoparticles (SNPs) and superparamagnetic iron oxide nanoparticles (SPIONs) can be surface-functionalized with this linker. This allows for the attachment of targeting ligands (e.g., antibodies) for directing drug-loaded nanoparticles to specific cancer cells or tissues.[4][5]
- Biocompatible Coatings: Modifying the surface of medical implants with specific proteins can improve biocompatibility and guide cellular response, such as promoting osteointegration in orthopedic implants.
- Fundamental Biological Studies: By immobilizing specific proteins, researchers can create controlled surfaces to study protein-protein interactions, cellular adhesion, and enzymatic activity at an interface.[2]

Analytical Characterization

Confirming the identity and purity of **11-Triethoxysilylundecanal** and the success of surface modification relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect characteristic signals for the aldehyde proton (-CHO) around 9.77 ppm (triplet), the methylene protons adjacent to the aldehyde ($\alpha\text{-CH}_2$) around 2.42 ppm, the ethoxy methylene protons (-OCH₂) at ~3.82 ppm (quartet), and the ethoxy methyl protons (-CH₃) at ~1.22 ppm (triplet).
 - ^{13}C NMR: Key signals include the carbonyl carbon at ~202.9 ppm, the ethoxy methylene carbon at ~58.4 ppm, and the ethoxy methyl carbon at ~18.3 ppm.[1]
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - A strong C=O stretch for the aldehyde group is expected around 1725-1730 cm^{-1} .

- Characteristic C-H stretches from the aldehyde proton appear around 2720 cm^{-1} and 2820 cm^{-1} .
- Broad and strong Si-O-C stretches will be present in the $1080\text{-}1100\text{ cm}^{-1}$ region.

References

- Howorka, S., & Sinner, E. K. (2009). Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies. PubMed Central. [\[Link\]](#)
- Liu, J., et al. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. National Center for Biotechnology Information. [\[Link\]](#)
- Weibel, D. B., et al. (2005).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11515490, 11-(Triethoxysilyl)undecanal. PubChem. [\[Link\]](#)
- Lee, J., & Lee, H. (2024). Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay. National Center for Biotechnology Information. [\[Link\]](#)
- Liu, X., et al. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PubMed Central. [\[Link\]](#)
- Weetall, H. H. (1993). Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports. Applied Biochemistry and Biotechnology. [\[Link\]](#)
- Gopalan, A. S. (2016). Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms. eScholarship, University of California. [\[Link\]](#)
- Lu, Y., et al. (2009). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PubMed Central. [\[Link\]](#)

- Gopalan, A. S. (2016). Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms. eScholarship. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms [escholarship.org]
- To cite this document: BenchChem. [Introduction: The Molecular Bridge for Functional Surfaces]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037766#molecular-weight-and-formula-of-11-triethoxysilylundecanal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com